2-Anilinobenzoic acid methyl ester

Description

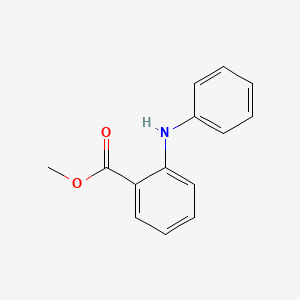

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-anilinobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDHBYXHXZCAGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957117 | |

| Record name | Methyl 2-anilinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35708-19-1 | |

| Record name | Methyl 2-anilinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 2-Anilinobenzoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Anilinobenzoic acid methyl ester, also known as methyl N-phenylanthranilate, is a pivotal chemical intermediate, most notably recognized for its role as a precursor in the synthesis of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). Its structural backbone is integral to numerous pharmacologically active molecules. This guide provides a comprehensive overview of its synthesis, focusing on the robust Ullmann condensation, details a step-by-step laboratory protocol, and offers a thorough analysis of its physicochemical and spectroscopic properties. The causality behind experimental choices and the interpretation of analytical data are emphasized to provide field-proven insights for professionals in chemical synthesis and drug development.

Introduction: Strategic Importance in Medicinal Chemistry

N-aryl anthranilic acids and their derivatives are a cornerstone in medicinal chemistry, forming the fundamental structure of widely used pharmaceuticals.[1] this compound serves as a key building block for these structures, particularly the fenamates, which include drugs like mefenamic acid and flufenamic acid.[2][3] The synthesis of this ester is a critical first step, enabling further chemical modifications, such as hydrolysis to the parent acid or other transformations, to produce active pharmaceutical ingredients (APIs). Understanding the nuances of its synthesis and the characteristics that define its purity and structure is paramount for any research or development program in this area.

Synthesis via Ullmann Condensation

The most established and reliable method for constructing the N-aryl bond in this compound is the Ullmann condensation. This copper-catalyzed cross-coupling reaction provides an efficient route for forming a carbon-nitrogen bond between an aryl halide and an amine.[3][4]

Reaction Mechanism

The Ullmann condensation is a powerful tool for the synthesis of N-arylated amines.[2] The reaction proceeds via a copper-catalyzed cycle. While the precise mechanism has been subject to extensive study, a widely accepted pathway involves the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination, which forms the desired C-N bond and regenerates the active Cu(I) catalyst.

The key steps are:

-

Formation of the Active Catalyst: A Cu(I) species is generated, often from a Cu(II) precatalyst or by using a Cu(I) salt directly.

-

Amine Coordination: The amine (aniline) coordinates with the Cu(I) catalyst.

-

Oxidative Addition: The aryl halide (methyl 2-bromobenzoate) adds to the copper center, oxidizing it from Cu(I) to Cu(III).

-

Reductive Elimination: The N-arylated product is formed through the elimination of the product from the Cu(III) complex, regenerating the Cu(I) catalyst to continue the cycle.

Caption: Proposed catalytic cycle for the Ullmann condensation.

Experimental Protocol: Synthesis of Methyl 2-anilinobenzoate

This protocol describes a typical laboratory-scale synthesis. The choice of a high-boiling polar aprotic solvent like DMF or DMSO is crucial for solubilizing the reactants and achieving the necessary reaction temperature. Anhydrous potassium carbonate is an effective and economical base for deprotonating the aniline.

Materials:

-

Methyl 2-bromobenzoate

-

Aniline

-

Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-bromobenzoate (1.0 eq), aniline (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 5-10 mL per gram of methyl 2-bromobenzoate).

-

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Workup - Quenching: After cooling to room temperature, pour the reaction mixture into water and extract with toluene or ethyl acetate (3 x 50 mL). The organic solvent choice is critical for efficient extraction of the moderately polar product.

-

Workup - Washing: Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and finally with brine. This washing sequence removes residual DMF, unreacted starting materials, and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent. This step is essential to remove baseline impurities and any unreacted starting materials.

Caption: Experimental workflow for synthesis and purification.

Physicochemical and Spectroscopic Properties

Accurate characterization of this compound is essential to confirm its identity and purity.

Physical Properties

The physical state and solubility are key parameters for handling, formulation, and further reactions.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₂ | - |

| Molecular Weight | 227.26 g/mol | - |

| Appearance | Typically a yellow solid or oil | [3] |

| Melting Point | Varies with purity, often cited in ranges | [3] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, chloroform); Insoluble in water. | [5] |

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of this compound will show characteristic absorption bands.[6][7]

| Wavenumber (cm⁻¹) | Vibration | Significance |

| ~3300-3200 | N-H Stretch | Confirms the presence of the secondary amine. |

| ~3100-3000 | Aromatic C-H Stretch | Indicates the presence of the two benzene rings. |

| ~1710-1680 | C=O Stretch (Ester) | Strong, sharp peak confirming the methyl ester carbonyl group. |

| ~1600, ~1500 | C=C Stretch (Aromatic) | Characteristic absorptions for the aromatic rings. |

| ~1250 | C-O Stretch (Ester) | Confirms the ester functionality. |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[8][9]

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on both rings, a singlet for the ester methyl group, and a broad singlet for the N-H proton. The aromatic region (typically δ 6.8-8.1 ppm) will show complex splitting patterns due to coupling between adjacent protons.[1] The methyl ester protons will appear as a sharp singlet around δ 3.8-3.9 ppm. The N-H proton signal is often broad and its chemical shift is dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR will show signals for the ester carbonyl (~168 ppm), the aromatic carbons (typically δ 110-150 ppm), and the methyl ester carbon (~52 ppm).[1]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[10]

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 227, corresponding to the molecular weight of the compound.

-

Key Fragments: Common fragmentation pathways include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 196, and the loss of the carbomethoxy group (-COOCH₃) to give a peak at m/z = 168.

Applications in Drug Development

The primary and most significant application of this compound is as a direct precursor to N-aryl anthranilic acids (fenamic acids).[2][6]

-

NSAID Synthesis: Hydrolysis of the methyl ester under basic or acidic conditions yields N-phenylanthranilic acid, the parent compound of the fenamate class of NSAIDs. Substituted anilines or substituted halobenzoates can be used in the initial Ullmann condensation to synthesize a wide variety of fenamate derivatives with tailored anti-inflammatory and analgesic properties.[11]

-

Heterocycle Synthesis: The N-phenylanthranilic acid core structure is a versatile scaffold for the synthesis of other biologically important heterocyclic compounds, such as acridones, which have shown a range of activities including antibacterial and anticancer properties.[3]

-

Chemical Probe Development: As a stable and accessible derivative, it can be used in the development of chemical probes and ligands for studying biological targets related to inflammation and pain pathways.

Conclusion

This compound is a molecule of high strategic value in synthetic and medicinal chemistry. Its efficient synthesis, predominantly achieved through the copper-catalyzed Ullmann condensation, is a well-established and scalable process. A thorough understanding of its physicochemical properties and spectroscopic data is critical for quality control and for guiding its use in multi-step syntheses. For researchers and professionals in drug development, mastery of the synthesis and characterization of this intermediate provides a robust platform for the discovery and production of new anti-inflammatory agents and other valuable therapeutic compounds.

References

-

Joshi, J. K., Patel, V. R., Patel, K., Rana, D., Shah, K., Patel, R., & Patel, R. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences. [Link]

-

Supporting Information for scientific publications, providing general NMR acquisition parameters. (n.d.). ScienceOpen. [Link]

-

Gu, Z., Feng, X., Jiale, Y., & Ju, S. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab. [Link]

-

Supplementary Material for a publication in Chemical Communications. (2009). The Royal Society of Chemistry. [Link]

-

da Silva, F. S., Daniel, J. F. S., de Oliveira, K. T., & de O. Vilcachagua, J. D. (2014). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. SciELO. [Link]

-

PubChem Compound Summary for CID 6826, Methyl N-methylanthranilate. (n.d.). National Center for Biotechnology Information. [Link]

-

Table from "Fast Synthesis of Substituted N‐Phenylanthranilic Acids Using Ullmann Condensation Under Microwave Irradiation in Dry Media". (n.d.). ResearchGate. [Link]

-

Gu, Z., Feng, X., Jiale, Y., & Ju, S. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. ResearchGate. [Link]

-

NIST Chemistry WebBook for Methyl anthranilate. (n.d.). National Institute of Standards and Technology. [Link]

-

FooDB Compound Information for Methyl N-methylanthranilate. (2010). FooDB. [Link]

-

PubChem Compound Summary for CID 6942392, N-Methylanthranilate. (n.d.). National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 17623, Methyl n-acetylanthranilate. (n.d.). National Center for Biotechnology Information. [Link]

-

Singh, M., & Bajaj, S. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. [Link]

-

NIST Chemistry WebBook for Methyl anthranilate. (n.d.). National Institute of Standards and Technology. [Link]

- Process for making N-aryl-anthranilic acid and their derivatives. (n.d.).

-

Infrared spectra of methyl benzoate and its derivatives. (n.d.). ResearchGate. [Link]

-

¹³C NMR Spectrum for Methyl benzoate. (n.d.). Human Metabolome Database. [Link]

-

Mass Spectrum for N-acyl-N-methyl-phenyl anthranilate. (n.d.). SpectraBase. [Link]

-

Yurdakul, Ş., & Kurt, M. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Methyl N-methylanthranilate | C9H11NO2 | CID 6826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijpsonline.com [ijpsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. scienceopen.com [scienceopen.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Methyl anthranilate [webbook.nist.gov]

Methyl 2-anilinobenzoate physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-anilinobenzoate, also known as Methyl N-phenylanthranilate, is a significant organic compound within the fenamate class of molecules. As the methyl ester of N-phenylanthranilic acid, it serves as a crucial building block and intermediate in the synthesis of various biologically active compounds, most notably non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-anilinobenzoate, detailed methodologies for its synthesis and characterization, and an exploration of its applications in drug discovery and development. The document is intended to be a valuable resource for researchers and scientists working in medicinal chemistry, organic synthesis, and pharmaceutical sciences.

Introduction: The Significance of the Fenamate Scaffold

The N-phenylanthranilic acid (fenamic acid) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a class of NSAIDs known as fenamates.[1] These compounds, including mefenamic acid and meclofenamic acid, exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain pathways.[2] Methyl 2-anilinobenzoate, as a direct derivative of this core structure, is a pivotal starting material and intermediate for the synthesis of more complex fenamate analogues. Its chemical structure, featuring a secondary amine linkage and a methyl ester, offers versatile sites for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[3][4]

This guide will delve into the fundamental properties of Methyl 2-anilinobenzoate, providing the in-depth technical knowledge necessary for its effective utilization in a research and development setting.

Physicochemical Properties of Methyl 2-Anilinobenzoate

Precise identification and understanding of a compound's physical and chemical properties are paramount for its application in synthesis and drug design. Methyl 2-anilinobenzoate is chemically distinct from the more commonly referenced Methyl 2-aminobenzoate (methyl anthranilate).

Structural and General Properties

Below is a summary of the key identifying information for Methyl 2-anilinobenzoate.

| Property | Value | Source |

| IUPAC Name | methyl 2-(phenylamino)benzoate | [5] |

| Synonyms | Methyl N-phenylanthranilate, N-Phenylanthranilic acid methyl ester | [4] |

| CAS Number | 35708-19-1 | [5] |

| Molecular Formula | C₁₄H₁₃NO₂ | [5] |

| Molecular Weight | 227.26 g/mol | [5] |

| Appearance | Not definitively specified in searches; likely a solid at room temperature based on related compounds. |

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

} Figure 1. Chemical structure of Methyl 2-anilinobenzoate.

Synthesis of Methyl 2-Anilinobenzoate

The synthesis of Methyl 2-anilinobenzoate is typically achieved in a two-step process: the formation of the N-phenylanthranilic acid backbone followed by esterification.

Step 1: Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation

The Ullmann condensation is a classical and robust method for the formation of carbon-nitrogen bonds, specifically for the arylation of amines.[6] This reaction involves the copper-catalyzed coupling of an aryl halide with an amine. In the synthesis of N-phenylanthranilic acid, 2-chlorobenzoic acid is reacted with aniline in the presence of a copper catalyst and a base.[7]

dot graph "Ullmann_Condensation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

} Figure 2. Workflow for the Ullmann Condensation.

Experimental Protocol: Synthesis of N-Phenylanthranilic Acid

This protocol is a representative example of the Ullmann condensation for this synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid (1 equivalent), aniline (2-3 equivalents), anhydrous potassium carbonate (1.5 equivalents), and a catalytic amount of copper(I) oxide.

-

Solvent: While the reaction can be run neat in excess aniline, a high-boiling point solvent such as nitrobenzene or N-methylpyrrolidone can also be used.[6]

-

Reaction Conditions: Heat the mixture to reflux (typically 180-210 °C) with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, remove the excess aniline by vacuum distillation. The residue is then dissolved in hot water and treated with activated charcoal to remove impurities.

-

Precipitation: The hot solution is filtered, and the filtrate is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the N-phenylanthranilic acid.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).[8]

Step 2: Esterification of N-Phenylanthranilic Acid

The carboxylic acid of N-phenylanthranilic acid is readily converted to its methyl ester, Methyl 2-anilinobenzoate, through standard esterification procedures. Fischer esterification is a common and effective method.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask, dissolve N-phenylanthranilic acid (1 equivalent) in an excess of methanol, which serves as both the reactant and the solvent.

-

Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to reflux for several hours until the reaction is complete, as monitored by TLC.

-

Workup: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. The organic layer is then washed with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude Methyl 2-anilinobenzoate. Further purification can be achieved by column chromatography on silica gel.[3]

Spectroscopic Characterization

The structural elucidation of Methyl 2-anilinobenzoate is confirmed through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 2-anilinobenzoate will exhibit characteristic absorption bands for its key functional groups. Based on data for related N-phenylanthranilic acid esters, the following peaks are expected:[9]

-

N-H Stretch: A sharp to moderately broad absorption band around 3300-3400 cm⁻¹, characteristic of a secondary amine.

-

C=O Stretch (Ester): A strong, sharp absorption band in the region of 1680-1730 cm⁻¹, indicative of the carbonyl group of the ester.[3]

-

C-O Stretch (Ester): An absorption band in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C Stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ range.

-

Aromatic C-H Stretches: Peaks typically appearing just above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The proton NMR spectrum of Methyl 2-anilinobenzoate is expected to show the following signals:[9]

-

Aromatic Protons: A complex multiplet pattern in the range of δ 6.5-8.0 ppm, integrating to 9 protons, corresponding to the protons on the two phenyl rings.

-

N-H Proton: A broad singlet, typically in the downfield region (δ 9.0-10.0 ppm), which may exchange with D₂O.

-

Methyl Protons (-OCH₃): A sharp singlet around δ 3.7-3.9 ppm, integrating to 3 protons.

The carbon NMR spectrum will show distinct signals for each carbon environment:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-175 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).

-

Methyl Carbon (-OCH₃): A signal in the upfield region, typically around δ 50-55 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For Methyl 2-anilinobenzoate (C₁₄H₁₃NO₂), the molecular ion peak (M⁺) would be expected at m/z = 227.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of Methyl 2-anilinobenzoate is centered around its three main functional components: the secondary amine, the ester, and the aromatic rings.

dot graph "Reactivity_Hub" { node [shape=Mrecord, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

} Figure 3. Key reactivity sites of Methyl 2-anilinobenzoate.

Key Chemical Transformations

-

N-Alkylation/N-Acylation: The secondary amine is nucleophilic and can undergo alkylation or acylation to introduce various substituents, allowing for the synthesis of a diverse library of fenamate analogues.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the parent N-phenylanthranilic acid, which can then be used in other coupling reactions (e.g., amide bond formation).

-

Electrophilic Aromatic Substitution: The two aromatic rings can undergo electrophilic substitution reactions, although the substitution pattern will be directed by the existing activating (amine) and deactivating (ester) groups.

Role in Drug Discovery

The primary application of Methyl 2-anilinobenzoate in drug development is as a key intermediate in the synthesis of fenamate-based NSAIDs and other potential therapeutic agents.[1][3][4] By modifying the core structure of Methyl 2-anilinobenzoate, researchers can:

-

Develop Novel NSAIDs: Create new analogues with potentially improved efficacy, selectivity (e.g., COX-2 selectivity), or a more favorable side-effect profile (e.g., reduced gastrointestinal toxicity).

-

Explore Other Therapeutic Areas: The fenamate scaffold has been investigated for its potential in other therapeutic areas, including neurodegenerative diseases and cancer, making Methyl 2-anilinobenzoate a valuable starting point for such exploratory research.[2]

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

Methyl 2-anilinobenzoate is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery and development. Its direct relationship to the fenamate class of NSAIDs makes it a compound of high interest for medicinal chemists. This technical guide has provided a comprehensive overview of its physicochemical properties, synthesis, characterization, and applications. By understanding the fundamental chemistry of Methyl 2-anilinobenzoate, researchers are better equipped to utilize this compound in the rational design and synthesis of novel therapeutic agents.

References

-

Hill, J., & Zawia, N. H. (2021). Fenamates as Potential Therapeutics for Neurodegenerative Disorders. Cells, 10(3), 702. [Link]

-

Hill, J., & Zawia, N. H. (2021). Fenamates as Potential Therapeutics for Neurodegenerative Disorders. PubMed. [Link]

-

Hill, J., & Zawia, N. H. (2021). Fenamates as Potential Therapeutics for Neurodegenerative Disorders. ResearchGate. [Link]

-

Dai, L., et al. (2012). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular Pharmacology. [Link]

-

Pellón, R. F., et al. (2006). Fast Synthesis of Substituted N-Phenylanthranilic Acids Using Ullmann Condensation Under Microwave Irradiation in Dry Media. ResearchGate. [Link]

-

Ashira, T. V., et al. (2021). Review for Analytical Methods for the Determination of Mefenamic Acid. Journal of Pharmaceutical Research International. [Link]

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Information. [Link]

-

Wikipedia. (n.d.). Fenamic acid. Retrieved from [Link]

- Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry.

-

Scifinder. (2003). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. Semantic Scholar. [Link]

-

Gaidukevich, A. N., et al. (1985). Synthesis and biological activity of N-phenylanthranilic acid derivatives. Pharmaceutical Chemistry Journal. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Stenutz, R. (n.d.). methyl 2-aminobenzoate. Retrieved from [Link]

-

Asian Publication Corporation. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. [Link]

-

Alfa Aesar. (2025). Safety Data Sheet. [Link]

-

Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. ResearchGate. [Link]

-

PrepChem.com. (n.d.). Synthesis of Step A -- N-phenyl-anthranilic acid. Retrieved from [Link]

-

St. Joseph's College. (n.d.). Synthesis and Characterisaion of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. [Link]

-

Docampo Palacios, M. L., & Pellón Comdom, R. F. (2003). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. ResearchGate. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, spectroscopic characterization and activity of stable ester conjugates of mefenamic acid pro-drug as safer NSAID. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Masubuchi, M., et al. (2010). Effect of N-Phenylanthranilic Acid Scaffold Nonsteroidal Anti-inflammatory Drugs on the Mitochondrial Permeability Transition. PubMed. [Link]

-

Tiwari, D., et al. (2011). Synthesis and pharmacological screening of N- substituted anthranilic acid derivatives. International Journal of Drug Development and Research. [Link]

-

PubChem. (n.d.). Benzoic acid, ((phenylmethylene)amino)-, methyl ester. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Methyl benzoate. [Link]

-

PubChem. (n.d.). 3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, methyl ester. Retrieved from [Link]

-

Docampo Palacios, M. L., & Pellón Comdom, R. F. (2003). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. ResearchGate. [Link]

Sources

- 1. Fenamic acid - Wikipedia [en.wikipedia.org]

- 2. Fenamates as Potential Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. N-Phenylanthranilic Acid | High-Purity Reagent | RUO [benchchem.com]

- 5. Methyl 2-(Phenylamino)benzoate 98% | CAS: 35708-19-1 | AChemBlock [achemblock.com]

- 6. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. Full text of "EPA/NIH mass spectral data base: volume 2. molecular weights 186-273" [archive.org]

- 9. Preconcentration and Determination of Mefenamic Acid in Pharmaceutical and Biological Fluid Samples by Polymer-grafted Silica Gel Solid-phase Extraction Following High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Fragrance and Pharmaceutical Staple: A Technical Guide to the Discovery and History of Methyl 2-Anilinobenzoate

Abstract

Methyl 2-anilinobenzoate, also known as methyl N-phenylanthranilate, is a compound of significant interest in the realms of fragrance, flavor, and pharmaceuticals. Its deceptively simple structure, a methyl ester of N-phenylanthranilic acid, belies a rich history intertwined with the development of modern synthetic organic chemistry. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, historical synthesis, and evolving applications of this versatile molecule. We will delve into the seminal Ullmann condensation, the subsequent evolution of C-N bond-forming reactions, and the key experimental protocols that have defined the synthesis of this important compound.

The Dawn of Aryl Amines: The Ullmann Condensation and the Birth of N-Phenylanthranilic Acid

The story of methyl 2-anilinobenzoate begins not with the ester itself, but with its parent carboxylic acid, N-phenylanthranilic acid. The ability to form a chemical bond between an aryl group and a nitrogen atom was a significant challenge for early organic chemists. This hurdle was overcome in 1903 when German chemist Fritz Ullmann discovered that by using finely divided copper as a catalyst, he could facilitate the reaction between an aryl halide and an amine.[1][2] This reaction, now famously known as the Ullmann condensation , revolutionized the synthesis of diaryl amines and provided the first practical route to N-phenylanthranilic acid.[3][4]

The classical Ullmann condensation involves the reaction of an o-halobenzoic acid, typically 2-chlorobenzoic acid, with aniline in the presence of a copper catalyst and a base to neutralize the hydrogen halide formed during the reaction.[5][6][7]

Diagram 1: The Ullmann Condensation for N-Phenylanthranilic Acid

Caption: The Ullmann condensation for the synthesis of N-phenylanthranilic acid.

This discovery was a cornerstone in the synthesis of a vast array of compounds, including pharmaceuticals and dyes. The subsequent cyclization of N-phenylanthranilic acid to form acridone, a valuable scaffold in medicinal chemistry, further solidified the importance of the Ullmann condensation.[8][9][10]

From Acid to Ester: The Advent of Methyl 2-Anilinobenzoate

With a reliable method for the synthesis of N-phenylanthranilic acid established, the preparation of its esters became a logical next step. The conversion of a carboxylic acid to its methyl ester is a fundamental transformation in organic chemistry, most commonly achieved through Fischer-Speier esterification . This acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, methanol) provides a straightforward route to the desired ester.[11][12]

While the exact date of the first synthesis of methyl 2-anilinobenzoate is not prominently documented, it is reasonable to assume it occurred in the early 20th century, following the widespread adoption of the Ullmann condensation and Fischer esterification. The initial interest in this compound likely stemmed from its aromatic properties, with its characteristic fruity, grape-like scent making it a prime candidate for use in the burgeoning fragrance and flavor industries.[13][14][15][16]

Evolution of Synthetic Methodologies

While the Ullmann condensation remains a historically significant and viable method, it often requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[3] Over the past several decades, significant advancements in cross-coupling chemistry have provided milder and more efficient alternatives for the synthesis of methyl 2-anilinobenzoate.

The Goldberg Reaction

A variation of the Ullmann condensation, the Goldberg reaction , also facilitates the formation of the C-N bond in N-phenylanthranilic acid. This reaction typically involves the coupling of an aryl halide with an acetanilide, followed by hydrolysis of the acetyl group.

The Buchwald-Hartwig Amination

A major breakthrough in C-N cross-coupling came in the 1990s with the development of the Buchwald-Hartwig amination . This palladium-catalyzed reaction allows for the coupling of aryl halides or triflates with amines under much milder conditions than the Ullmann condensation. The use of specialized phosphine ligands is crucial for the efficiency of this reaction. While not the historical method, it represents the state-of-the-art for the synthesis of aryl amines and their derivatives, including the precursors to methyl 2-anilinobenzoate.

Diagram 2: Synthetic Pathways to Methyl 2-Anilinobenzoate

Caption: Key synthetic steps to produce methyl 2-anilinobenzoate.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-phenylanthranilic acid via the classical Ullmann condensation and its subsequent esterification to methyl 2-anilinobenzoate.

Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation

Materials:

-

2-Chlorobenzoic acid

-

Aniline

-

Anhydrous potassium carbonate

-

Copper powder

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid (1 equivalent), aniline (2 equivalents), anhydrous potassium carbonate (1.5 equivalents), and a catalytic amount of copper powder (e.g., 0.1 equivalents).[5][6]

-

Add a suitable solvent, such as dimethylformamide (DMF), to the flask.[5]

-

Heat the reaction mixture to reflux (typically around 130-150 °C) with vigorous stirring.[5]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within several hours to overnight.[5]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing water and acidify with hydrochloric acid to a pH of approximately 3-4. This will precipitate the N-phenylanthranilic acid.[5][6]

-

Collect the crude product by vacuum filtration and wash it with water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure N-phenylanthranilic acid.[5]

Synthesis of Methyl 2-Anilinobenzoate via Fischer Esterification

Materials:

-

N-Phenylanthranilic acid

-

Methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask, dissolve N-phenylanthranilic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as diethyl ether and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude methyl 2-anilinobenzoate.

-

The product can be further purified by column chromatography or distillation if necessary.

Analytical Characterization

The identity and purity of methyl 2-anilinobenzoate are confirmed through various spectroscopic techniques.

| Technique | Characteristic Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl rings, a singlet for the methyl ester protons, and a broad singlet for the N-H proton.[17] |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.[17] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching, C=O stretching of the ester, and C-N stretching, as well as aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of methyl 2-anilinobenzoate (C₁₄H₁₃NO₂) and characteristic fragmentation patterns.[18][19] |

Applications and Significance

The primary historical and ongoing application of methyl 2-anilinobenzoate is in the fragrance and flavor industry . Its sweet, fruity, and floral notes, often described as grape-like or reminiscent of orange blossom, make it a valuable component in perfumes, soaps, and various food products.[13][20]

In recent years, derivatives of N-phenylanthranilic acid have gained prominence in the pharmaceutical industry . The core structure is a key pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs).[21][22] While methyl 2-anilinobenzoate itself is not a major therapeutic agent, its synthesis and the chemistry of its parent acid are of significant interest to medicinal chemists developing new therapeutic agents.

Conclusion

The journey of methyl 2-anilinobenzoate from a laboratory curiosity to a widely used industrial chemical is a testament to the power of fundamental discoveries in organic chemistry. The Ullmann condensation, a reaction developed over a century ago, laid the groundwork for the synthesis of this and countless other important molecules. As synthetic methodologies continue to evolve, the production of methyl 2-anilinobenzoate and its derivatives will undoubtedly become more efficient and sustainable, ensuring its continued importance in both established and emerging fields of science and technology.

References

-

Ullmann condensation. In: Wikipedia. ; 2023. [Link]

-

Synthesis of a Fluorescent Acridone using a Grignard Addition, Oxidation, and Nucleophilic Aromatic Substitution Reaction Sequence. PubMed Central. Accessed January 2, 2026. [Link]

-

Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. ResearchGate. Published August 17, 2006. [Link]

-

Synthesis of N-Phenylanthranilic Acids Using Water as Solvent. Taylor & Francis. Accessed January 2, 2026. [Link]

-

(PDF) Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. ResearchGate. Accessed January 2, 2026. [Link]

-

acridone - Organic Syntheses Procedure. Accessed January 2, 2026. [Link]

-

Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. ResearchGate. Published August 6, 2025. [Link]

-

Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid | Asian Journal of Chemistry. Published September 30, 2024. [Link]

-

Chemistry of Acridone and its analogues: A review - Journal of Chemical and Pharmaceutical Research. Accessed January 2, 2026. [Link]

-

Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. NIH. Accessed January 2, 2026. [Link]

-

Acridone. In: Wikipedia. ; 2023. [Link]

-

Natural and synthetic acridines/acridones as antitumor agents: their biological activities and methods of synthesis. MOST Wiedzy. Accessed January 2, 2026. [Link]

-

Synthesis of N-Phenylanthranilic Acids Using Water as Solvent. Accessed January 2, 2026. [Link]

-

METHYL-N-METHYLANTHRANILATE NEW CONDITIONS OF USE - Sozio. Published June 20, 2022. [Link]

-

Methyl N-methylanthranilate - The Fragrance Conservatory. Accessed January 2, 2026. [Link]

-

(PDF) Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. ResearchGate. Published August 6, 2025. [Link]

-

Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction | ACS Catalysis. ACS Publications. Published November 30, 2017. [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Accessed January 2, 2026. [Link]

-

Development of Methyl 2-aminobenzoate Reference Material in a Biocidal Product Matrix. Accessed January 2, 2026. [Link]

-

Methyl anthranilate (CAS N° 134-20-3) - ScenTree. Accessed January 2, 2026. [Link]

-

Methyl Anthranilate (134-20-3) – Premium Synthetic Ingredient for Perfumery. Scentspiracy. Accessed January 2, 2026. [Link]

-

Methyl anthranilate. In: Wikipedia. ; 2023. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Accessed January 2, 2026. [Link]

-

Development of Methyl 2-aminobenzoate Reference Material in a Biocidal Product Matrix. Accessed January 2, 2026. [Link]

-

Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. Published March 8, 2018. [Link]

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PubMed Central. Accessed January 2, 2026. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis of a Fluorescent Acridone using a Grignard Addition, Oxidation, and Nucleophilic Aromatic Substitution Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. Acridone - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methyl N-methylanthranilate | The Fragrance Conservatory [fragranceconservatory.com]

- 14. ScenTree - Methyl anthranilate (CAS N° 134-20-3) [scentree.co]

- 15. Methyl Anthranilate (134-20-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 16. Methyl anthranilate - Wikipedia [en.wikipedia.org]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Development of Methyl 2-aminobenzoate Reference Material in a Biocidal Product Matrix -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 19. accesson.kr [accesson.kr]

- 20. METHYL-N-METHYLANTHRANILATE NEW CONDITIONS OF USE - Sozio [jesozio.com]

- 21. researchgate.net [researchgate.net]

- 22. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to Methyl 2-Aminobenzoate: Synthesis, Properties, and Applications

Abstract

Methyl 2-aminobenzoate, also widely known as methyl anthranilate, is a pivotal organic ester with significant applications across the pharmaceutical, fragrance, and chemical industries. This technical guide provides a comprehensive literature review of its synthesis, chemical and physical properties, spectroscopic characterization, and diverse applications. We delve into the mechanistic underpinnings of its synthesis and its role as a precursor to bioactive molecules, particularly the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs). This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this versatile compound.

Introduction and Chemical Identity

Methyl 2-aminobenzoate (CAS No. 134-20-3) is an ester of anthranilic acid and methanol.[1] Its chemical formula is C₈H₉NO₂, and it possesses a molecular weight of 151.16 g/mol .[2] The molecule features a benzene ring substituted with both an amino group (-NH₂) and a methyl ester group (-COOCH₃) in an ortho arrangement. This unique structure imparts a characteristic grape-like aroma and makes it a valuable intermediate in organic synthesis.[1][3]

Key Identifiers:

-

IUPAC Name: methyl 2-aminobenzoate[2]

-

Synonyms: Methyl anthranilate, 2-Aminobenzoic acid methyl ester, o-Aminobenzoic acid methyl ester[1][4]

-

InChI: 1S/C8H9NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3[2]

-

SMILES: COC(=O)C1=CC=CC=C1N[2]

Physicochemical Properties

Methyl 2-aminobenzoate is a colorless to light yellow liquid or crystalline solid with a melting point of 24 °C and a boiling point of 256 °C.[1] It exhibits a density of approximately 1.168 g/mL at 25 °C.[5] The compound is slightly soluble in water but freely soluble in organic solvents like ethanol and diethyl ether.[6] A notable characteristic is its blue fluorescence under ultraviolet light.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | [2] |

| Melting Point | 24 °C | [1][5] |

| Boiling Point | 256 °C | [1][5] |

| Density | 1.168 g/mL at 25 °C | [5] |

| Refractive Index | 1.5825 | [5] |

| Flash Point | 104.4 °C | [1] |

| Solubility | Slightly soluble in water; soluble in ethanol, diethyl ether | [6] |

Synthesis of Methyl 2-Aminobenzoate

The most common and industrially viable method for the synthesis of methyl 2-aminobenzoate is the Fischer-Speier esterification of anthranilic acid with methanol, using a strong acid catalyst.

Fischer-Speier Esterification: Mechanism and Rationale

The Fischer esterification is a classic acid-catalyzed condensation reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used, or the water formed is removed.[7][8]

Sources

- 1. innospk.com [innospk.com]

- 2. Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl anthranilate - Wikipedia [en.wikipedia.org]

- 4. mzCloud – Methyl 2 aminobenzoate [mzcloud.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Methyl 2-aminobenzoate ReagentPlus , = 99 134-20-3 [sigmaaldrich.com]

- 7. scribd.com [scribd.com]

- 8. personal.tcu.edu [personal.tcu.edu]

CAS number and molecular weight of methyl 2-anilinobenzoate

An In-Depth Technical Guide to Methyl 2-Aminobenzoate for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-aminobenzoate, a versatile chemical intermediate with significant applications in pharmaceutical synthesis, research, and other industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, properties, synthesis, applications, and safe handling.

Chemical Identity and Nomenclature

Methyl 2-aminobenzoate, widely known by its common name methyl anthranilate, is an ester of anthranilic acid. It is a crucial building block in organic synthesis due to the presence of three reactive sites: the amine group, the aromatic ring, and the ester group.

It is important to distinguish this compound from "methyl 2-anilinobenzoate," which would describe a different structure containing a diphenylamine backbone. The compound universally identified by the primary CAS number discussed herein is methyl 2-aminobenzoate.

Key Identifiers:

-

Chemical Name: Methyl 2-aminobenzoate

-

Synonyms: Methyl anthranilate, 2-Aminobenzoic acid methyl ester, o-Aminobenzoic acid methyl ester[1][2][3][4]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of methyl 2-aminobenzoate are critical for its application in various synthetic processes. A summary of these properties is provided below.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid or crystalline solid | [1][4] |

| Odor | Fruity, grape-like | [1] |

| Melting Point | 24 °C (75 °F) | [1] |

| Boiling Point | 256 °C (493 °F) at 760 mmHg | [1] |

| Density | 1.168 g/mL at 25 °C | [5] |

| Vapor Pressure | 1 mmHg at 20 °C | [5] |

| Refractive Index | n20/D 1.582 | [5] |

| Solubility | Slightly soluble in water; freely soluble in alcohol and ether | [6] |

| Flash Point | >128 °C | [2] |

| Autoignition Temperature | 510.6 °C (986 °F) | [2] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of methyl 2-aminobenzoate.

-

¹H NMR: The proton NMR spectrum is a key tool for identifying the distinct protons in the molecule.[7]

-

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments.

-

IR Spectroscopy: Infrared spectroscopy helps in identifying the key functional groups, such as the N-H stretches of the primary amine, the C=O stretch of the ester, and the C-O stretches.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[8]

Synthesis and Mechanism

Methyl 2-aminobenzoate is typically synthesized via the Fischer esterification of 2-aminobenzoic acid (anthranilic acid) with methanol in the presence of an acid catalyst. Another common industrial-scale method involves the reduction of the corresponding nitro compound, methyl 2-nitrobenzoate.

Workflow for Synthesis via Nitro-Reduction

The reduction of methyl 2-nitrobenzoate is a robust method often employed for producing high-purity methyl 2-aminobenzoate. Catalytic hydrogenation is a preferred method due to its clean reaction profile and high yield.[9]

Caption: Workflow for the synthesis of Methyl 2-Aminobenzoate via catalytic hydrogenation.

Applications in Drug Development and Research

Methyl 2-aminobenzoate serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical ingredients.

-

Pharmaceutical Intermediates: It is a critical precursor in the synthesis of various pharmaceuticals, including compounds with analgesic and anti-inflammatory properties.[1] Its structure is a key component in building more complex heterocyclic systems used in drug discovery.

-

Synthesis of Bioactive Molecules: Researchers utilize methyl 2-aminobenzoate for creating novel compounds for therapeutic evaluation. For instance, it has been used in the synthesis of 4-chloro-2-mercaptobenzenesulfonamide derivatives.

-

Oncology Research: Aminobenzoate derivatives are crucial scaffolds in the development of targeted cancer therapies. For example, related structures like methyl 3-amino-2-fluorobenzoate are used to synthesize drugs that act on specific molecular pathways in cancer cells.[10]

-

Flavor and Fragrance Industry: Beyond pharmaceuticals, it is widely used as a flavoring agent and in fragrances due to its distinct grape-like aroma.[1][11]

-

Other Industrial Uses: Its applications extend to the development of surfactants and oilfield chemicals.[1]

Experimental Protocol: Synthesis via Reduction of Methyl 2-Nitrobenzoate

This protocol details the catalytic hydrogenation of methyl 2-nitrobenzoate to synthesize methyl 2-aminobenzoate, a common laboratory procedure.[9]

Materials and Equipment:

-

Methyl 2-nitrobenzoate

-

10% Palladium on Carbon (Pd/C)

-

Methanol or Ethyl Acetate (solvent)

-

Hydrogenation apparatus (e.g., Parr shaker) or a balloon setup for atmospheric hydrogenation

-

Celite® or another filter aid

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Vessel Preparation: In a suitable hydrogenation vessel, dissolve methyl 2-nitrobenzoate (1.0 equivalent) in methanol or ethyl acetate (approximately 15-20 mL per gram of substrate).

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 2-5 mol% of palladium relative to the substrate).

-

Hydrogenation:

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 15-50 psi) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

-

Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Catalyst Removal:

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

-

-

Product Isolation:

-

Combine the filtrate and washings.

-

Concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification (if necessary): The resulting methyl 2-aminobenzoate can be further purified by recrystallization if required to achieve high purity.

Safety, Handling, and Storage

Proper handling and storage of methyl 2-aminobenzoate are essential to ensure laboratory safety.

Hazard Identification

-

Eye Irritation: Causes serious eye irritation (H319).[2][12][13]

-

Aquatic Hazard: Toxic to aquatic life (H401).[13]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE):

-

Handling:

-

First Aid Measures:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2][12]

-

Skin Contact: Wash off with soap and plenty of water.[2][12]

-

Inhalation: Move the person into fresh air.[2]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[2][12]

-

-

Storage:

Caption: Key safety and handling protocols for Methyl 2-Aminobenzoate.

References

- Exploring Methyl 2-Aminobenzoate: Properties, Applications, and Suppliers. (n.d.). Google Cloud.

- Methyl 2-aminobenzoate ReagentPlus®, ≥99%. (n.d.). Sigma-Aldrich.

- Methyl 2-aminobenzoate 99%. (n.d.). Sigma-Aldrich.

- Safety Data Sheets. (n.d.). Google Cloud.

- Safety Data Sheet. (2025, April 29). Sigma-Aldrich.

- Methyl 2-Aminobenzoate (Methyl Anthranilate). (n.d.). LGC Standards.

- Methyl 2-Aminobenzoate. (n.d.). ChemBK.

- Safety Data Sheet: Methyl anthranilate. (n.d.). Chemos GmbH & Co. KG.

- Safety Data Sheet. (2015, June 23). Chem Service.

- Synthesis method of methyl 3,5-dibromo-2-aminobenzoate. (n.d.). Google Patents.

- Methyl-2-aminobenzoate. (n.d.). Simson Pharma Limited.

- Synthesis and Characterization of Copolymers of 2-methyl aniline with aniline and 2-aminobenzoic acid Capacity. (n.d.). Research and Reviews.

- Synthesis of Methyl 4,5-dimethyl-2-aminobenzoate from its nitro precursor. (n.d.). Benchchem.

- Methyl 2-Aminobenzoate. (n.d.). Tokyo Chemical Industry Co., Ltd..

- Methyl 2-(methylamino)benzoate(85-91-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- Methyl Anthranilate. (n.d.). PubChem.

- methyl 2-amino-benzoate. (n.d.). PharmaCompass.com.

- Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Google Cloud.

- METHYL 2-NITROBENZOATE(606-27-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018, March 8). DergiPark.

- methyl anthranilate. (n.d.). U.S. Food and Drug Administration.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 14). YouTube.

Sources

- 1. innospk.com [innospk.com]

- 2. store.sangon.com [store.sangon.com]

- 3. Methyl 2-Aminobenzoate (Methyl Anthranilate) [lgcstandards.com]

- 4. Methyl 2-Aminobenzoate | 134-20-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 邻氨基苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. Methyl 2-(methylamino)benzoate(85-91-6) 1H NMR spectrum [chemicalbook.com]

- 8. lehigh.edu [lehigh.edu]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 12. chemos.de [chemos.de]

- 13. cdn.chemservice.com [cdn.chemservice.com]

2-Anilinobenzoic acid methyl ester solubility and stability

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-Anilinobenzoate

Introduction

Methyl 2-anilinobenzoate, also commonly known as methyl anthranilate, is an ester of anthranilic acid.[1][2][3] With the molecular formula C₈H₉NO₂, this compound is a naturally occurring substance found in various essential oils and fruits, such as Concord grapes, jasmine, and citrus fruits.[4][5] Its characteristic grape-like aroma has led to its widespread use as a flavoring agent in the food and beverage industry and as a fragrance component in cosmetics.[6] Beyond these applications, it serves as a valuable chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Given its broad utility, a thorough understanding of the physicochemical properties of methyl 2-anilinobenzoate is critical for researchers, formulation scientists, and quality control professionals. This guide provides a detailed examination of two core attributes: its solubility profile in various solvent systems and its chemical stability under different stress conditions. These parameters are fundamental to controlling its efficacy, shelf-life, and safety in final products.

Core Physicochemical Properties

A baseline understanding of the fundamental properties of methyl 2-anilinobenzoate is essential before exploring its solubility and stability.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [1] |

| Appearance | Clear liquid or white crystals | [6] |

| Melting Point | 24 °C (lit.) | |

| Boiling Point | 256 °C (lit.) | |

| Density | 1.168 g/mL at 25 °C (lit.) | |

| CAS Number | 134-20-3 | [2] |

Solubility Profile

The solubility of an active compound is a critical determinant of its bioavailability, formulation design, and purification processes. The principle of "like dissolves like" is a foundational concept for predicting solubility, where compounds dissolve best in solvents of similar polarity.[7] Methyl 2-anilinobenzoate, with its ester and amine functional groups, exhibits a varied solubility profile.

Qualitative and Quantitative Solubility Data

The solubility of methyl 2-anilinobenzoate has been characterized in several common solvents. The data below provides a comparative overview.

| Solvent | Polarity | Solubility | Source(s) |

| Water | Polar Protic | Slightly Soluble (2,850 mg/L at 25 °C) | |

| Ethanol | Polar Protic | Freely Soluble | [6] |

| Diethyl Ether | Polar Aprotic | Freely Soluble | |

| Glycerol | Polar Protic | Soluble | [6] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound due to its reliability and reproducibility.[8][9] The objective is to create a saturated solution at a specific temperature and then quantify the concentration of the dissolved solute.

Methodology:

-

Sample Preparation: Add an excess amount of solid methyl 2-anilinobenzoate to a series of vials, each containing a precise volume of the selected solvent (e.g., water, ethanol). The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.[8]

-

Equilibration: Seal the vials securely and place them in a constant-temperature shaker or orbital incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. Separate the undissolved solid from the saturated solution via centrifugation followed by careful filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE).[7] This step is critical to prevent solid particles from contaminating the sample for analysis.

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Determine the concentration of methyl 2-anilinobenzoate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][10]

-

Data Reporting: Calculate the solubility based on the measured concentration and the dilution factor. Report the results in standard units, such as mg/mL or mol/L, specifying the temperature at which the measurement was performed.

Chemical Stability and Degradation

Understanding the chemical stability of a substance is paramount for predicting its shelf-life, defining appropriate storage conditions, and identifying potential impurities that may arise over time.[11] Forced degradation (or stress testing) studies are conducted to intentionally degrade a compound under conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[11][12] For methyl 2-anilinobenzoate, the primary degradation routes involve hydrolysis, oxidation, and photolysis.

Key Degradation Pathways

-

Hydrolysis: As an ester, methyl 2-anilinobenzoate is susceptible to hydrolysis, where the ester bond is cleaved by water to form anthranilic acid and methanol. This reaction can be catalyzed by both acids and bases.[13][14] While its predicted hydrolysis time under neutral conditions is long (months to years), this process is significantly accelerated under acidic or basic conditions.[4] The typical mechanism for base-catalyzed ester hydrolysis is a bimolecular acyl-oxygen cleavage (BAc2).[15]

-

Oxidation: Exposure to oxidizing agents can lead to degradation. Studies often use hydrogen peroxide (H₂O₂) to simulate oxidative stress.[14] For aromatic amines, oxidation can be complex, potentially involving the aniline functional group.

-

Photodegradation: Methyl 2-anilinobenzoate undergoes direct photolysis when exposed to UVC (254 nm) and UVB radiation.[4][16][17] This degradation can be significantly accelerated in the presence of agents like hydrogen peroxide, which generates highly reactive hydroxyl radicals (•OH) under UV light, leading to the formation of hydroxylated derivatives.[4][16][18]

Experimental Protocol: Forced Degradation Study

A forced degradation study is designed to achieve 5-20% degradation of the active substance to ensure that stability-indicating analytical methods can be developed and validated.[13][19]

Methodology:

A stock solution of methyl 2-anilinobenzoate (e.g., 1 mg/mL) is prepared in a suitable solvent, such as a mixture of acetonitrile and water.[19] This stock is then subjected to the following stress conditions in parallel experiments:

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 N hydrochloric acid.

-

Heat the mixture (e.g., at 60-80°C) for a defined period (e.g., 8 hours).[13]

-

Withdraw samples at various time points, cool, and neutralize with an equivalent amount of 0.1 N sodium hydroxide before analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 N sodium hydroxide.

-

Maintain the mixture at room temperature or slightly elevated temperature, monitoring closely due to the high lability of esters to base hydrolysis.[13]

-

Withdraw samples, neutralize with an equivalent amount of 0.1 N hydrochloric acid, and analyze.

-

-

Oxidative Degradation:

-

Thermal Degradation:

-

Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).

-

Analyze samples at various time points to assess heat-induced degradation.

-

-

Photolytic Degradation:

-

Expose the stock solution to a light source that produces combined visible and UV output, as specified by ICH Q1B guidelines.

-

A typical exposure is not less than 1.2 million lux hours for visible light and 200 watt-hours per square meter for UV-A light.[19]

-

Simultaneously, run a control sample protected from light (e.g., wrapped in aluminum foil) to differentiate between photolytic and thermal degradation.

-

For all conditions, samples are analyzed using a validated stability-indicating HPLC method capable of separating the intact methyl 2-anilinobenzoate from all process-related impurities and degradation products.[10][20]

Conclusion

Methyl 2-anilinobenzoate is a chemically versatile molecule with a well-defined physicochemical profile. It demonstrates good solubility in common organic solvents like ethanol and diethyl ether but is only slightly soluble in water. This profile is crucial for its application in both aqueous and non-aqueous formulations. The stability of methyl 2-anilinobenzoate is robust under neutral conditions but is susceptible to degradation via hydrolysis, oxidation, and photolysis. A comprehensive understanding of these degradation pathways, elucidated through systematic forced degradation studies, is essential for developing stable formulations, establishing appropriate storage conditions, and ensuring the quality and safety of the final product throughout its lifecycle. The experimental protocols outlined in this guide provide a robust framework for scientists and researchers to accurately characterize these critical attributes.

References

-

ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Defense Technical Information Center (DTIC). (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ChemBK. (n.d.). Methyl 2-Aminobenzoate. Retrieved from [Link]

-

Lanzafame, G. M., Sarakha, M., & Vione, D. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals. Molecules, 22(4), 625. Retrieved from [Link]

-

Lanzafame, G. M., Sarakha, M., & Vione, D. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals. PubMed. Retrieved from [Link]

-

ResearchGate. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals. Retrieved from [Link]

-

National Institutes of Health. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals. Retrieved from [Link]

-

PharmaCompass. (n.d.). methyl 2-amino-benzoate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

BioProcess International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Solubility of Things. (n.d.). Methyl 2-acetamidobenzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Anthranilate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Figure 1 from Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals. Retrieved from [https://www.semanticscholar.org/paper/Degradation-of-Methyl-2-Aminobenzoate-(Methyl-by-H-Lanzafame-Sarakha/d485f269472e61c5a93910c7104b3a1677d2e0b5/figure/0]([Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

Eawag-BBD. (n.d.). 2-Aminobenzoate Degradation Pathway. Retrieved from [Link]

-

Human Metabolome Database. (2012, September 11). Showing metabocard for Methyl 2-aminobenzoate (HMDB0029703). Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-Methoxybenzoate. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Thermal Studies on Some Substituted Aminobenzoic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Methyl 2-(p-toluenesulfonamido)benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]

-

NIOSH - CDC. (n.d.). ANILINE, o-TOLUIDINE, AND NITROBENZENE 2017. Retrieved from [Link]

Sources

- 1. methyl 2-amino-benzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Methyl 2-Aminobenzoate (Methyl Anthranilate) | CymitQuimica [cymitquimica.com]

- 3. Methyl 2-Aminobenzoate (Methyl Anthranilate) [lgcstandards.com]

- 4. mdpi.com [mdpi.com]

- 5. Human Metabolome Database: Showing metabocard for Methyl 2-aminobenzoate (HMDB0029703) [hmdb.ca]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. benchchem.com [benchchem.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biopharminternational.com [biopharminternational.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. resolvemass.ca [resolvemass.ca]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 20. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to Methyl 2-anilinobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-anilinobenzoate, a key chemical intermediate. It delves into its chemical identity, synthesis, physical and spectral properties, and its applications, particularly within the pharmaceutical and drug development sectors. This document is intended to serve as a valuable resource for researchers and scientists engaged in organic synthesis and medicinal chemistry.

Introduction and Chemical Identity

Methyl 2-anilinobenzoate, systematically named methyl 2-(phenylamino)benzoate according to IUPAC nomenclature, is an aromatic ester that belongs to the class of N-aryl anthranilic acid derivatives. These compounds are of significant interest in medicinal chemistry due to their structural resemblance to biologically active molecules.